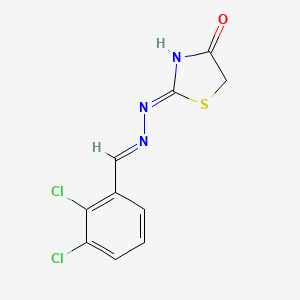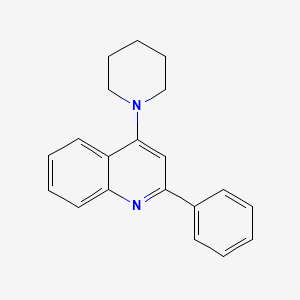![molecular formula C20H18N4O5S B6111292 3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B6111292.png)
3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate is a complex organic compound that features a benzothiazole ring fused with a quinazoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and quinazoline intermediates separately, followed by their coupling through a condensation reaction.
-
Preparation of Benzothiazole Intermediate
Starting Material: 2-Aminobenzenethiol
Reagents: Oxidizing agents such as hydrogen peroxide or nitric acid
Conditions: Reflux in an appropriate solvent like acetic acid
-
Preparation of Quinazoline Intermediate
Starting Material: Anthranilic acid
Reagents: Formic acid and acetic anhydride
Conditions: Heating under reflux
-
Coupling Reaction
Reagents: The benzothiazole and quinazoline intermediates
Conditions: Condensation in the presence of a dehydrating agent like phosphorus oxychloride
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the quinazoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: Used as a probe to study the interaction of benzothiazole and quinazoline derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with unique electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and quinazoline moieties can bind to active sites, inhibiting the function of enzymes involved in critical biological pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
- **3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid
Uniqueness
Compared to similar compounds, 3-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate is unique due to the presence of both benzothiazole and quinazoline rings. This dual functionality enhances its potential biological activity and makes it a versatile scaffold for drug development.
Eigenschaften
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-(4-oxoquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-18(12-24-13-22-16-8-3-1-6-14(16)20(24)26)29-11-5-10-21-19-15-7-2-4-9-17(15)30(27,28)23-19/h1-4,6-9,13H,5,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVQPLJLHXVINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)OCCCN=C3C4=CC=CC=C4S(=O)(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6111211.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6111212.png)
![ethyl 1-{[(2-phenylethyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6111214.png)
![2-{1-(3-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6111219.png)
![(3S)-4-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B6111226.png)


![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6111253.png)
![(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B6111260.png)
![N-ethyl-3,3,3-trifluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6111267.png)

![(3-methoxyphenyl)[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanone](/img/structure/B6111290.png)
![6-[(2,5-Diethoxy-4-morpholin-4-ylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B6111300.png)
![2-Chloro-5-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B6111308.png)
